Methyl 7-chloro-1,8-naphthyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis
The molecular weight of “Methyl 7-chloro-1,8-naphthyridine-3-carboxylate” is 222.63 . The InChI code for this compound is 1S/C10H7ClN2O2/c1-15-10 (14)7-4-6-2-3-8 (11)13-9 (6)12-5-7/h2-5H,1H3 .Chemical Reactions Analysis
The synthesis of 1,8-naphthyridines involves multicomponent reactions, which can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .Scientific Research Applications
Synthesis of Biologically Active Compounds
Methyl 7-chloro-1,8-naphthyridine-3-carboxylate serves as a critical intermediate in the synthesis of compounds with potent anticancer properties. For instance, it has been used in the development of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, an important precursor for anticancer drugs, showcasing a rapid and efficient synthesis process that yields significant biological activity (Zhang et al., 2019).
Antibacterial Agents
Research has demonstrated the efficacy of derivatives of this compound in acting as antibacterial agents. A series of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids prepared from this compound have shown remarkable in vitro and in vivo antibacterial activities, presenting a promising avenue for developing new therapeutic agents (Bouzard et al., 1992).
Neuroprotective Agents
Further extending its applications, this compound derivatives have been synthesized with neuroprotective profiles. These compounds exhibit inhibitory activity on cholinesterases and have shown neuroprotection in cellular models stressed with neurotoxins, indicating potential therapeutic benefits in neurodegenerative diseases like Alzheimer's (de los Ríos et al., 2010).
Efficient Synthesis Methods
Advancements in the synthesis of this compound derivatives have been achieved through microwave-assisted techniques, which offer a more efficient and time-saving approach. This method is particularly effective for producing ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, highlighting the compound's importance as an intermediate for further chemical modifications (Leyva-Ramos et al., 2017).
Safety and Hazards
Future Directions
The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches . This suggests that future research may continue to focus on improving the synthesis process and exploring the potential applications of these compounds.
Mechanism of Action
Target of Action
It is known that 1,8-naphthyridines, a class of compounds to which methyl 7-chloro-1,8-naphthyridine-3-carboxylate belongs, have diverse biological activities .
Mode of Action
It is known that 1,8-naphthyridines interact with various biological targets, leading to a range of effects .
Biochemical Pathways
1,8-naphthyridines are known to interact with various biochemical pathways, leading to diverse downstream effects .
Result of Action
1,8-naphthyridines are known to have diverse biological activities .
properties
IUPAC Name |
methyl 7-chloro-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)7-4-6-2-3-8(11)13-9(6)12-5-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJDAVGEAYRIEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1)C=CC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.